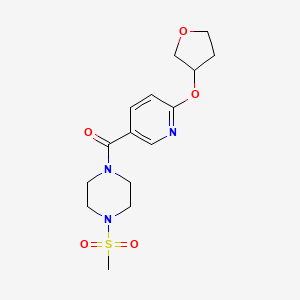
(4-(Methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C15H21N3O5S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One area of application for derivatives similar to "(4-(Methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone" is in the synthesis and evaluation of antimicrobial activities. For instance, Mallesha and Mohana (2014) synthesized a series of difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated them for in vitro antibacterial and antifungal activities. Compounds within this series exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting that modifications to the core structure could lead to potent antimicrobial agents (Mallesha & Mohana, 2014).
Heterocyclic Derivative Syntheses
The compound also plays a role in the synthesis of heterocyclic derivatives, which are valuable in medicinal chemistry. Bacchi et al. (2005) conducted reactions under oxidative carbonylation conditions to yield tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives in satisfactory yields. This demonstrates the utility of similar compounds in synthesizing a variety of heterocyclic structures with potential pharmaceutical applications (Bacchi et al., 2005).
Molecular Interaction Studies
Another research direction involves studying the molecular interactions of analogous compounds with biological targets. For example, Shim et al. (2002) investigated the interaction of a cannabinoid receptor antagonist, highlighting the importance of structural analysis in understanding drug-receptor interactions. Such studies could inform the design of new therapeutic agents by elucidating the molecular basis of their efficacy and selectivity (Shim et al., 2002).
Corrosion Inhibition
In addition to pharmacological applications, similar compounds have been evaluated for their potential as corrosion inhibitors. Singaravelu and Bhadusha (2022) synthesized a novel organic compound for the prevention of mild steel corrosion in acidic medium, demonstrating the versatility of such molecules in industrial applications (Singaravelu & Bhadusha, 2022).
Wirkmechanismus
Target of Action
The primary target of the compound (4-(Methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in cell cycle regulation and growth, and its dysregulation is commonly observed in various human cancers .
Mode of Action
This compound interacts with its targets by inhibiting the phosphorylation of AKT in human cancer cells . This inhibition modulates the cellular PI3K/AKT/mTOR pathway, thereby affecting cell growth and proliferation .
Biochemical Pathways
The compound this compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle regulation, growth, and survival. By inhibiting this pathway, the compound can potentially halt the growth and proliferation of cancer cells .
Pharmacokinetics
It is described as an orally bioavailable compound , suggesting that it can be absorbed in the digestive tract, distributed throughout the body, metabolized, and eventually excreted.
Result of Action
As a result of its action, this compound can inhibit the growth and proliferation of cancer cells . This is achieved by modulating the PI3K/AKT/mTOR pathway and inhibiting the phosphorylation of AKT .
Eigenschaften
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-24(20,21)18-7-5-17(6-8-18)15(19)12-2-3-14(16-10-12)23-13-4-9-22-11-13/h2-3,10,13H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKYSWQOKGCTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-Methoxyethyl)-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2685440.png)
![N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2685441.png)
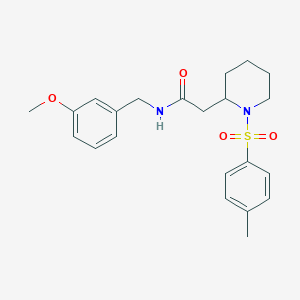
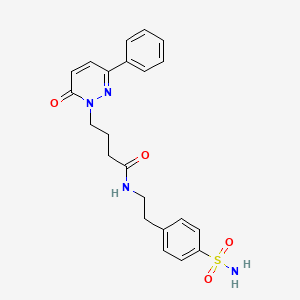
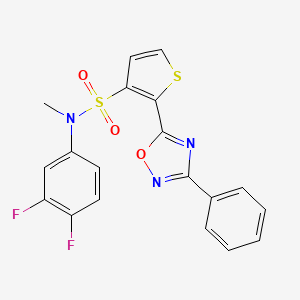
![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2685450.png)
![5-[(3,4-dichlorobenzyl)sulfanyl]-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2685451.png)




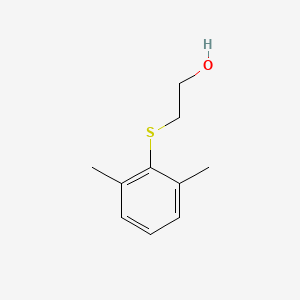
![3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2685462.png)

